molecular formula C27H25NO4 B11501701 2-Ethoxy-4-(4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)phenyl acetate

2-Ethoxy-4-(4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)phenyl acetate

Cat. No.: B11501701
M. Wt: 427.5 g/mol
InChI Key: PEDBJMZWQJGIIB-UHFFFAOYSA-N
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Description

2-ETHOXY-4-{4-OXO-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-5-YL}PHENYL ACETATE is a complex organic compound with a unique structure that includes an ethoxy group, a phenyl acetate moiety, and a benzo[a]phenanthridinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ETHOXY-4-{4-OXO-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-5-YL}PHENYL ACETATE typically involves multi-step organic reactions. One common approach is to start with the synthesis of the benzo[a]phenanthridinone core, followed by the introduction of the ethoxy and phenyl acetate groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-ETHOXY-4-{4-OXO-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-5-YL}PHENYL ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The ethoxy and phenyl acetate groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce different reduced forms of the compound. Substitution reactions can lead to a wide range of functionalized derivatives.

Scientific Research Applications

2-ETHOXY-4-{4-OXO-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-5-YL}PHENYL ACETATE has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.

    Industry: The compound’s unique structure makes it a candidate for use in advanced materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-ETHOXY-4-{4-OXO-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-5-YL}PHENYL ACETATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzo[a]phenanthridinone derivatives and phenyl acetate-containing molecules. These compounds share structural similarities but may differ in their functional groups and overall properties.

Uniqueness

2-ETHOXY-4-{4-OXO-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-5-YL}PHENYL ACETATE is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial use.

Properties

Molecular Formula

C27H25NO4

Molecular Weight

427.5 g/mol

IUPAC Name

[2-ethoxy-4-(4-oxo-2,3,5,6-tetrahydro-1H-benzo[a]phenanthridin-5-yl)phenyl] acetate

InChI

InChI=1S/C27H25NO4/c1-3-31-24-15-18(12-14-23(24)32-16(2)29)27-26-20(9-6-10-22(26)30)25-19-8-5-4-7-17(19)11-13-21(25)28-27/h4-5,7-8,11-15,27-28H,3,6,9-10H2,1-2H3

InChI Key

PEDBJMZWQJGIIB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C3=C(CCCC3=O)C4=C(N2)C=CC5=CC=CC=C54)OC(=O)C

Origin of Product

United States

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